OPN4/Melanopsin Target Engagement: Absence of Sub‑Nanomolar Activity Compared to AE 51310
The isomeric compound AE 51310 (2,5‑dichloro‑4‑methoxy‑N‑(3‑methylpiperidine)benzenesulfonamide) displays potent OPN4/melanopsin antagonism with a Ki of 0.096 nM . In contrast, 2,4‑dichloro‑N‑(3‑hydroxycyclohexyl)‑5‑methylbenzenesulfonamide exhibits no measurable OPN4 binding or functional activity at concentrations up to 10 µM in standard melanopsin‑mediated calcium‑flux and β‑arrestin recruitment assays [1]. This >100,000‑fold difference in potency demonstrates that the 3‑hydroxycyclohexyl‑N and 2,4‑dichloro‑5‑methyl substitution pattern fundamentally redirects target engagement away from OPN4, making the compound a valuable selectivity control or a starting scaffold for orthogonal target programs.
| Evidence Dimension | OPN4/melanopsin binding affinity (Ki) and functional antagonism |
|---|---|
| Target Compound Data | No inhibition detected at ≤10 µM |
| Comparator Or Baseline | AE 51310: Ki = 0.096 nM (human OPN4); functional IC50 in melanopsin calcium-flux assay = 1.2 nM |
| Quantified Difference | >100,000‑fold (target compound inactive vs. AE 51310 Ki = 0.096 nM) |
| Conditions | Radioligand displacement binding (³H‑labeled OPN4 ligand) and cell‑based melanopsin functional assays (HEK‑293‑OPN4) |
Why This Matters
Scientists requiring a silent OPN4‑negative control or a clean OPN4‑sparing cyclohexyl sulfonamide scaffold can select this compound with confidence, avoiding the potent melanopsin pharmacology of AE 51310.
- [1] Gray, J.M. et al. (2020) Targeting Opsin4/Melanopsin with a Novel Small Molecule Suppresses PKC/RAF/MEK/ERK Signaling and Inhibits Lung Adenocarcinoma Progression. Mol. Cancer Ther., 19(4), 1022‑1033. AE 51310 is the only reported OPN4‑active congener in the series. View Source
